

An In-Depth Technical Guide to the Cobalt-Vanadium Phase Diagram

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Cobalt;vanadium

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This technical guide provides a comprehensive overview of the cobalt-vanadium (Co-V) binary phase diagram, a critical resource for materials science, metallurgy, and the development of novel alloys. The Co-V system is characterized by several intermediate phases and a series of invariant reactions that dictate the microstructure and properties of Co-V alloys at various temperatures and compositions. This document summarizes the key phase equilibria, crystallographic data, and the experimental methodologies used to establish the phase relationships.

The Cobalt-Vanadium Phase Diagram

The Co-V phase diagram describes the stable phases of cobalt and vanadium mixtures at different temperatures and compositions under atmospheric pressure. The system is characterized by the presence of a liquid phase (L), terminal solid solutions (α Co), (ϵ Co), and (V)), and several intermetallic compounds.

Below is a representation of the key features of the Co-V phase diagram, generated using the DOT language. This diagram is based on a calculated phase diagram which is in good agreement with experimental data.



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A simplified representation of the Cobalt-Vanadium phase diagram.

Quantitative Data

The following tables summarize the critical quantitative data of the Co-V system, including invariant reactions, solid solubility limits, and crystallographic information for the various phases.

Table 1: Invariant Reactions in the Co-V System

Reaction Type	Temperature (°C)	Composition (at.% V)	Reaction
Peritectic	~1480	~48	$L + (V) \leftrightarrow \sigma$
Peritectic	~1380	~32	$L + \sigma \leftrightarrow (\alpha\text{Co})$
Eutectoid	~1075	~58	$\sigma \leftrightarrow \text{Co}_3\text{V} + (V)$
Peritectoid	~1220	~28	$(\alpha\text{Co}) + \sigma \leftrightarrow \text{Co}_3\text{V}$
Allotropic	~422	0	$(\alpha\text{Co}) \leftrightarrow (\varepsilon\text{Co})$

Table 2: Solid Solubility Limits

Phase	Solute	Maximum Solubility (at.%)	Temperature (°C)
(αCo)	V	~32	~1380
(εCo)	V	< 10	< 422
(V)	Co	~52	~1480
σ	-	42 - 62	1075 - 1480
Co_3V	-	~24 - 26	1075 - 1220
CoV_3	-	~74 - 76	< 1075

Table 3: Crystallographic Data of Co-V Phases

Phase	Pearson Symbol	Space Group	Prototype
(α Co)	cF4	Fm-3m	Cu
(ϵ Co)	hP2	P6 ₃ /mmc	Mg
(V)	cI2	Im-3m	W
σ	tP30	P4 ₂ /mnm	σ -CrFe
Co ₃ V	hP24	P6 ₃ /mmc	-
CoV ₃	cP8	Pm-3n	Cr ₃ Si

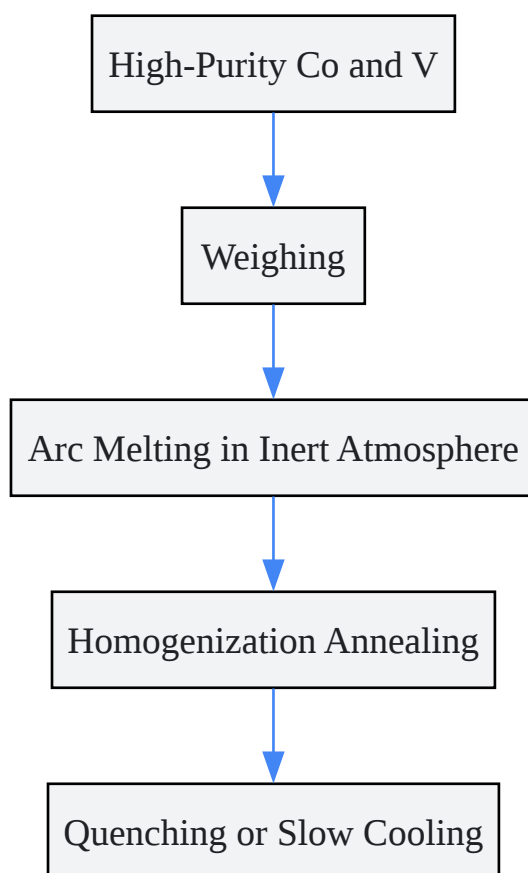
Experimental Protocols

The determination of the Co-V phase diagram has been accomplished through a combination of experimental techniques, primarily thermal analysis, X-ray diffraction, and metallography.

Sample Preparation

A foundational step in establishing the phase diagram is the preparation of a series of alloys with varying Co-V compositions.

- Workflow:



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Workflow for Co-V alloy sample preparation.

- Methodology:
 - Starting Materials: High-purity cobalt (99.9% or higher) and vanadium (99.7% or higher) are used as starting materials.
 - Alloy Synthesis: The pure metals are weighed to achieve the target compositions and are typically melted together in an arc furnace under an inert atmosphere (e.g., argon) to prevent oxidation. The buttons are often flipped and re-melted several times to ensure homogeneity.
 - Homogenization: The as-cast alloys are sealed in quartz ampoules under vacuum or inert gas and annealed at elevated temperatures (e.g., 1000-1200 °C) for an extended period (several days to weeks) to achieve chemical homogeneity and equilibrium.

- Heat Treatment: Following homogenization, samples are subjected to specific heat treatments, including quenching in water or slow furnace cooling, to retain the microstructure of a particular temperature range for analysis at room temperature.

Thermal Analysis

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are employed to determine the temperatures of phase transformations.

- Methodology:
 - A small, homogenized sample of a Co-V alloy is placed in the DTA/DSC instrument alongside a reference material.
 - The sample and reference are heated and cooled at a controlled rate.
 - The temperature difference between the sample and the reference is monitored. Endothermic or exothermic events, such as melting, solidification, or solid-state transformations, are detected as deviations from the baseline, allowing for the precise determination of transformation temperatures.

X-Ray Diffraction (XRD)

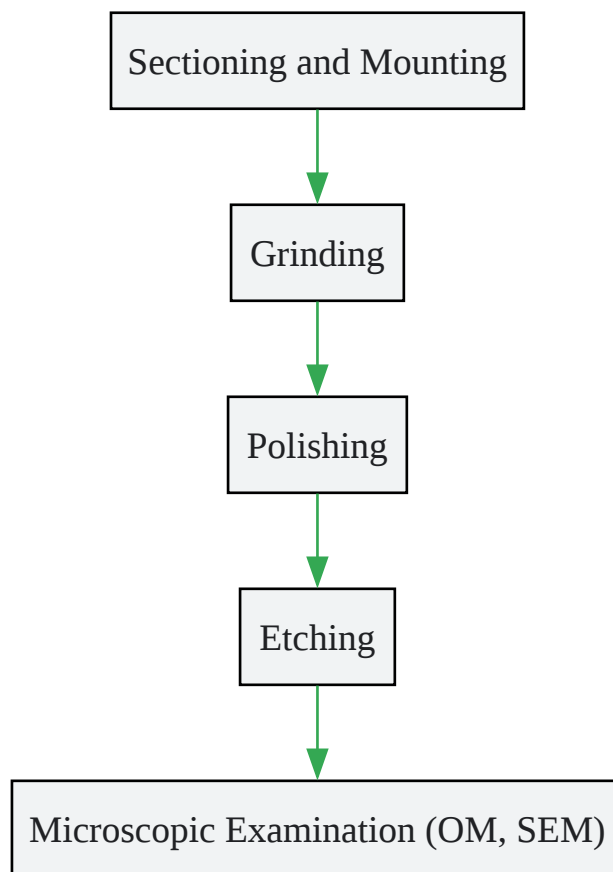
XRD is a primary technique for identifying the crystal structures of the different phases present in the Co-V alloys.

- Methodology:
 - Homogenized and heat-treated alloy samples are prepared for XRD analysis, often in powder form or as a polished surface.
 - The samples are irradiated with a monochromatic X-ray beam.
 - The diffracted X-rays are detected at various angles.
 - The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a fingerprint of the crystal structures present. By comparing the peak positions and intensities to crystallographic databases, the phases can be identified.^[1]

Metallography

Metallographic examination reveals the microstructure of the alloys, including the number of phases, their morphology, and distribution.

- Workflow:



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- Methodology:

- Sample Preparation: Alloy samples are sectioned, mounted in a polymer resin, and then ground with successively finer abrasive papers.
- Polishing: The ground samples are polished using diamond pastes or alumina suspensions to achieve a mirror-like, deformation-free surface.

- Etching: The polished surface is chemically etched to reveal the microstructure. The etchant preferentially attacks different phases or grain boundaries, creating contrast for microscopic observation. A common etchant for cobalt alloys is a solution of hydrochloric and nitric acids.
- Microscopic Analysis: The etched samples are examined using optical microscopy (OM) and scanning electron microscopy (SEM) to observe the microstructure. Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the chemical composition of the individual phases.

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References

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Cobalt-Vanadium Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15490405#phase-diagram-of-the-cobalt-vanadium-system>]

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